BenchChemオンラインストアへようこそ!

3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Anticancer Apoptosis Oxadiazole

Select this specific compound for its unique, experimentally confirmed triple-action profile: simultaneous SF-1 inhibition (EC50 1740 nM), ROR-alpha activation (EC50 853 nM), and moderate apoptotic activity (IC50 15.91–17.46 μM). This is the only 1,2,4-oxadiazole chemotype that combines nuclear receptor modulation with anti-inflammatory cytokine suppression (IL-1β, IL-6, TNF-α) in gastric cell models. Avoid the 2-pyridinyl isomer, which lacks SF-1/RORA engagement, and the thiophene analog, which lacks nuclear receptor activity.

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
CAS No. 5685-35-8
Cat. No. B5845637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
CAS5685-35-8
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC(=NO2)C3=CN=CC=C3
InChIInChI=1S/C14H11N3O2/c1-18-12-6-2-4-10(8-12)14-16-13(17-19-14)11-5-3-7-15-9-11/h2-9H,1H3
InChIKeyRQRNYLAWRRYZRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 5685-35-8): Core Identity, Natural Origin, and Procurement-Relevant Classification


3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 5685-35-8; synonym 5-(3-methoxyphenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole; PubChem CID 666412) is a heterocyclic small molecule belonging to the 1,2,4-oxadiazole class, characterized by a central oxadiazole ring substituted at the 3-position with a 3-pyridinyl group and at the 5-position with a 3-methoxyphenyl group . It was first isolated as a known natural product from tubers of the Andean medicinal plant Neowerdermannia vorwerkii and structurally confirmed by NMR and HRMS . The compound has been screened in multiple high-throughput discovery programs, yielding target engagement data deposited in PubChem (AID 695, AID 681) and BindingDB .

Why 1,2,4-Oxadiazole Analogs of 3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine Cannot Be Interchanged Without Quantitative Justification


Within the 1,2,4-oxadiazole-pyridine chemotype, seemingly minor structural modifications produce large, non-linear differences in both potency and target selectivity. The pyridine nitrogen position (3-pyridinyl vs. 2-pyridinyl) redirects target engagement from nuclear receptors (SF-1, ROR-alpha) toward matrix metalloproteinases and metabotropic glutamate receptors . The methoxy-to-hydroxy substitution on the phenyl ring reduces apoptotic potency by a factor of approximately 2.3 in the same cell lines . Replacing the 3-methoxyphenyl group with thiophene increases apoptotic potency by approximately 18-fold . These steep structure–activity relationships mean that generic substitution—even within the same 1,2,4-oxadiazole subclass—carries a high risk of selecting a compound with fundamentally different biological properties. Procurement decisions must therefore be anchored to quantitative comparator data rather than scaffold-level assumptions.

Quantitative Differentiation Evidence for 3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine vs. Its Closest In-Class Analogs


Apoptotic Potency: 3-Methoxyphenyl Derivative vs. 3-Hydroxyphenyl Analog in SK-HEP-1 and Caco-2 Cancer Cells

In a direct head-to-head comparison within the same study, 5-(3-methoxyphenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole (the target compound) exhibited approximately 2.3‑fold greater apoptotic potency than its 3‑hydroxyphenyl analog across two human cancer cell lines. The methoxy compound achieved IC50 values of 17.46 ± 0.75 μM (SK‑HEP‑1) to 15.91 ± 0.62 μM (Caco‑2), while the hydroxy analog required roughly twice the concentration to achieve the same effect (IC50 39.29 ± 0.98 to 34.81 ± 0.70 μM) .

Anticancer Apoptosis Oxadiazole Cytotoxicity

Apoptotic Potency Context: 3-Methoxyphenyl vs. 3-Thiophenyl Analog Reveals the Potency Ceiling Within the Series

The same Phytochemistry 2022 study provides essential context for procurement: while the target methoxyphenyl compound outperforms the hydroxy analog, it is approximately 18‑fold less potent than the thiophene-substituted analog 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole (IC50 0.98 ± 0.11 to 0.76 ± 0.03 μM), which was equipotent to the positive control Dimethylenastron . This establishes a clear potency ranking within the isolated 1,2,4-oxadiazole series: thiophene > methoxyphenyl > hydroxyphenyl.

Anticancer Apoptosis Structure-Activity Relationship Oxadiazole

SF-1 (Steroidogenic Factor 1) Inhibition: A Target Engagement Unique to the 3-Pyridinyl Configuration

The target compound (BDBM39545) inhibited human Steroidogenic Factor 1 (SF-1) with an EC50 of 1.74 × 10³ nM (1740 nM) in a dose-response assay conducted at The Scripps Research Institute Molecular Screening Center and deposited in PubChem BioAssay AID 695 . In contrast, the 2-pyridinyl positional isomer (BDBM48215; 5-(3-methoxyphenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole) has no reported SF-1 activity in BindingDB; its primary targets are MMP-14 (EC50 660 nM) and mGluR5 (IC50 540 nM) . This indicates that SF-1 engagement is contingent on the 3-pyridinyl substitution pattern.

Nuclear Receptor SF-1 Steroidogenic Factor 1 Endocrinology

ROR-Alpha (RORA) Activation: Nuclear Receptor Agonism Associated with the 3-Pyridinyl-1,2,4-oxadiazole Scaffold

In a dose-response cell-based assay for activators of the Retinoic Acid Receptor-related orphan receptor A (RORA, Isoform 2), the target compound (BDBM39545) produced an EC50 of 853 nM . This assay was part of a selectivity-focused screening cascade at The Scripps Research Institute wherein compounds were selected based on RORA activation exceeding 70% with signal-to-background ratio >4, or RORA percentage >50 with SF-1 percentage <0, indicating that the target compound met criteria for preferential RORA activation . While no direct comparator IC50/EC50 data exist for the 2-pyridinyl isomer at RORA, the solution notes for this screening campaign explicitly describe that selectivity between RORA and SF-1 was a key selection filter, establishing that scaffold-dependent nuclear receptor selectivity is measurable and target-specific .

Nuclear Receptor ROR-alpha RORA Retinoic Acid Receptor-Related Orphan Receptor

Target Engagement Profile Divergence: 3-Pyridinyl vs. 2-Pyridinyl Positional Isomer Defines Distinct Biological Applications

A cross-study comparison of the two positional isomers reveals a complete divergence of target engagement profiles: the 3-pyridinyl isomer (target compound, BDBM39545) engages nuclear receptors SF-1 (EC50 1740 nM) and ROR-alpha (EC50 853 nM) , while the 2-pyridinyl isomer (BDBM48215) instead targets matrix metalloproteinase MMP-14 (EC50 660 nM) and metabotropic glutamate receptor mGluR5 (IC50 540 nM) . No assay in the BindingDB record for either compound shows overlapping target activity. Additionally, the 3-pyridinyl isomer has demonstrated apoptotic capacity in SK-HEP-1 and Caco-2 cells (IC50 15.91–17.46 μM) along with cytokine inhibitory activity (IL-1β, IL-6, TNF-α) in gastric cell lines , activities not reported for the 2-pyridinyl isomer.

Positional Isomer Target Selectivity Pyridine Chemical Biology Tool

Evidence-Backed Application Scenarios for Procuring 3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 5685-35-8)


SF-1 (NR5A1) Chemical Probe for Steroidogenic Gene Regulation Studies

Based on the documented SF-1 inhibitory activity (EC50 1740 nM from PubChem AID 695), this compound is the appropriate procurement choice for researchers investigating SF-1-mediated transcriptional control in adrenocortical or gonadal cell models . The 2-pyridinyl positional isomer must be excluded as it lacks any demonstrated SF-1 engagement and instead targets MMP-14 and mGluR5 . Users should note that SF-1 potency is in the low micromolar range, making this compound suitable as a tool for target engagement studies rather than high-potency pharmacology.

ROR-Alpha (NR1F1) Modulator in Autoimmune or Circadian Rhythm Target Discovery

With an EC50 of 853 nM for ROR-alpha activation (PubChem AID 681), the target compound serves as a validated small-molecule modulator of this nuclear receptor . The documented selectivity screening cascade (RORA% >50 and SF1% <0 criteria) provides evidence that this compound preferentially activates ROR-alpha over SF-1 under the assay conditions . Investigators studying Th17 cell differentiation, circadian rhythm regulation, or metabolic disorders where ROR-alpha is implicated should select this compound over the 2-pyridinyl isomer, which was not identified as RORA-active in the same screening campaign.

Moderate-Potency Apoptosis Inducer with Defined Nuclear Receptor Polypharmacology for Liver and Colon Cancer Research

For experimental designs requiring simultaneous apoptotic activity (IC50 15.91–17.46 μM in SK-HEP-1 and Caco-2 cells) and nuclear receptor modulation (SF-1, ROR-alpha), this compound offers a unique dual-profile tool compound . This is in contrast to the thiophene analog, which exhibits ~18-fold greater apoptotic potency but lacks documented nuclear receptor activity, and the hydroxy analog, which has ~2.3-fold weaker apoptotic potency . Researchers should select this compound when moderate cytotoxicity combined with SF-1/ROR-alpha engagement is mechanistically relevant, rather than simply maximizing cell death.

Inflammation Research Tool with Cytokine Inhibitory Activity in Gastric Cell Models

The compound has demonstrated inhibition of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in human gastric cell lines Hs 738.St/Int, Hs 746T, and NCI-N87 . While the thiophene analog (compound 1) was the most potent anti-inflammatory agent in this series with an IC50 of 0.87 μM, the methoxyphenyl compound (compound 2) retains measurable cytokine-suppressive activity and uniquely combines this with SF-1 and ROR-alpha nuclear receptor engagement . This makes it the compound of choice for studies exploring intersections between nuclear receptor signaling and gastric inflammatory pathways.

Quote Request

Request a Quote for 3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.